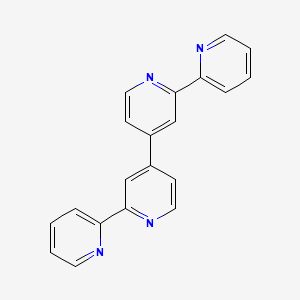
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is a complex heterocyclic compound that features multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common approach is the palladium-catalyzed cross-coupling reaction, which involves the coupling of pyridine-2-boronic acid with 2-bromo-4-(2-pyridin-2-ylpyridin-4-yl)pyridine under specific conditions such as the presence of a base like potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as fibrosis and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis.
類似化合物との比較
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Exhibits similar pharmacological activities and is used in medicinal chemistry.
2-(pyridin-4-yl)quinoline: Shares structural similarities and is used in coordination chemistry.
2-(pyridin-2-yl)aniline: Utilized as a directing group in C-H activation reactions.
Uniqueness
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is unique due to its multi-pyridine structure, which provides enhanced binding affinity and specificity in coordination complexes. This structural feature also contributes to its diverse range of applications in various scientific fields.
特性
分子式 |
C20H14N4 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-9-21-17(5-1)19-13-15(7-11-23-19)16-8-12-24-20(14-16)18-6-2-4-10-22-18/h1-14H |
InChIキー |
FOWBBLBJRRYGJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=NC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


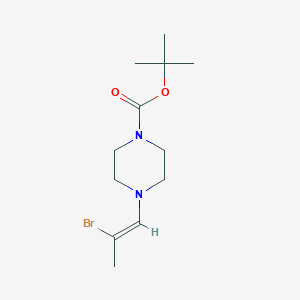
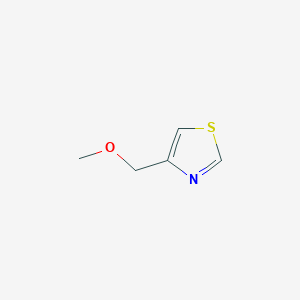
![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
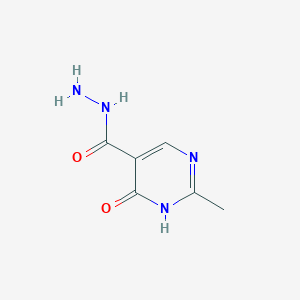
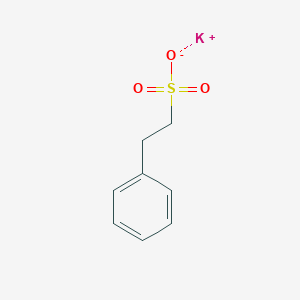
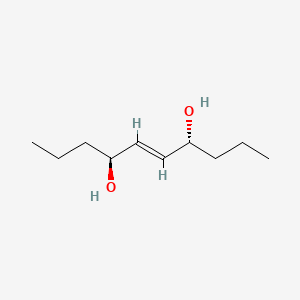
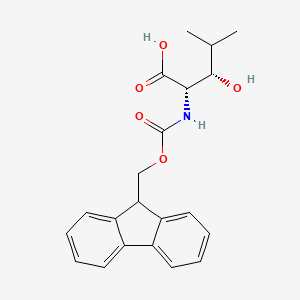
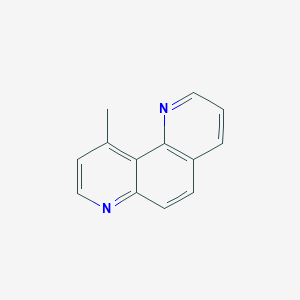
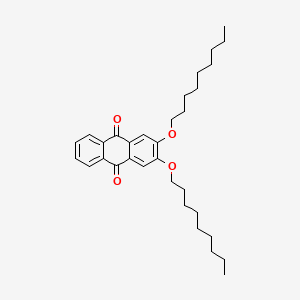
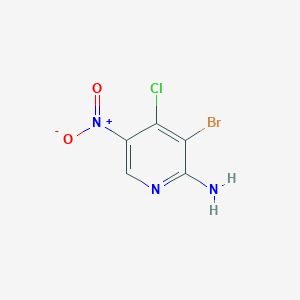
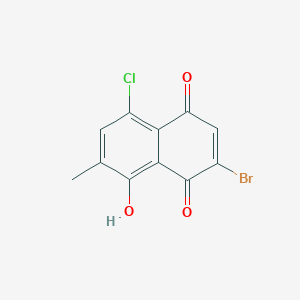
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
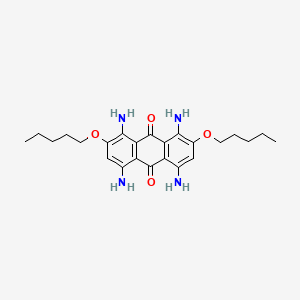
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
